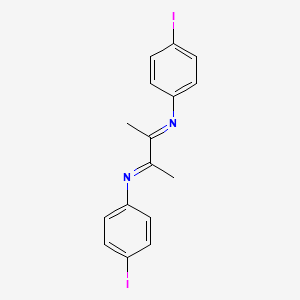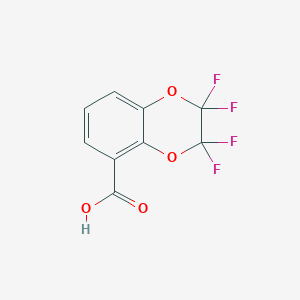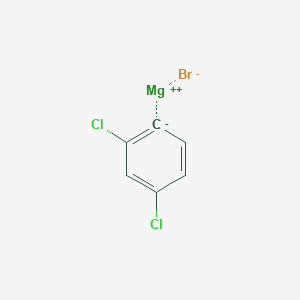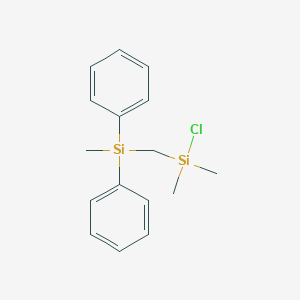
2,3-Bis(4-iodophenyl)imino-butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(4-iodophenyl)imino-butane, also known as 2,3-diiodo-4-phenylbutan-2-ylidene, is an organoiodine compound that has a wide range of applications in scientific research. It is a white, crystalline solid that is insoluble in water and soluble in organic solvents. Its chemical formula is C10H10I2. This compound has a variety of uses in organic synthesis, biochemistry, and drug development.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(4-iodophenyl)imino-butane has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, such as polymers and heterocyclic compounds. It has also been used as a reagent in the synthesis of pharmaceuticals, such as antimalarial drugs and HIV inhibitors. This compound has also been used as a catalyst in the synthesis of a variety of organic compounds, such as esters and amides.
Wirkmechanismus
2,3-Bis(4-iodophenyl)imino-butane acts as an electron-withdrawing group, which makes it an effective catalyst in organic synthesis. It can also be used as a Lewis acid to facilitate the formation of covalent bonds between two molecules. In addition, it can act as a nucleophile in nucleophilic substitution reactions, allowing for the formation of new molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, as well as to reduce the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. In addition, it has been shown to reduce the activity of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Bis(4-iodophenyl)imino-butane has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in air and light. In addition, it is soluble in a variety of organic solvents, making it easy to use in a wide range of laboratory applications. However, it is important to note that this compound is toxic and should be handled with care.
Zukünftige Richtungen
2,3-Bis(4-iodophenyl)imino-butane has a wide range of potential applications in the future. It could be used in the synthesis of novel pharmaceuticals and other organic compounds. In addition, it could be used to study the effects of electron-withdrawing groups on biochemical and physiological processes. Furthermore, it could be used as a catalyst in the synthesis of new materials, such as polymers and heterocyclic compounds. Finally, it could be used to study the effects of organoiodine compounds on the environment.
Synthesemethoden
2,3-Bis(4-iodophenyl)imino-butane can be synthesized through a simple two-step process. The first step involves the reaction of 4-iodophenol with sodium hydroxide to form a sodium salt. The second step involves the reaction of this sodium salt with butan-2-ylidene in the presence of a base, such as potassium carbonate, to form the desired product. This method can be used to synthesize a variety of organoiodine compounds, such as this compound-phenylbutan-2-ylidene.
Eigenschaften
IUPAC Name |
2-N,3-N-bis(4-iodophenyl)butane-2,3-diimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14I2N2/c1-11(19-15-7-3-13(17)4-8-15)12(2)20-16-9-5-14(18)6-10-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVTWQZQBKDBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)I)C(=NC2=CC=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)





![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)
